molecular formula C18H18N2O4S B2428855 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide CAS No. 899955-11-4

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide

Cat. No.: B2428855
CAS No.: 899955-11-4
M. Wt: 358.41
InChI Key: DVNQPZUVZAFYNT-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications

Optical Storage and Polymers

A study by Meng et al. (1996) explored azo polymers for reversible optical storage, focusing on the synthesis and copolymerization of related chemical entities to enhance birefringence in amorphous polymers. This work suggests potential applications in optical data storage and display technologies, where the cooperative motion between specific groups within the polymer matrix is critical for performance enhancements. The high photoinduced birefringence noted in these copolymers indicates their utility in developing advanced optical materials (Meng, Natansohn, Barrett, & Rochon, 1996).

Anticancer and Antioxidant Activities

Research conducted by Tumosienė et al. (2020) on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the query compound, demonstrated significant antioxidant and anticancer activities. The study highlights the synthesis of derivatives bearing various moieties and their efficacy in radical scavenging and cytotoxicity against cancer cell lines, underscoring the potential of such compounds in therapeutic applications for cancer treatment (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Anticonvulsant Activity

A study by Kamiński et al. (2015) synthesized new hybrid compounds derived from related chemical structures aiming at anticonvulsant activity. By combining chemical fragments of known antiepileptic drugs, the research identified compounds with broad spectra of activity across preclinical seizure models, offering insights into the development of new therapeutic agents for epilepsy (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) reported on an orally active, water-soluble neurokinin-1 receptor antagonist suitable for clinical administration. The study emphasizes the therapeutic potential of such compounds in managing emesis and depression, highlighting the significance of solubility and receptor affinity in the development of effective treatments (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-13-8-4-6-10-15(13)19-17(21)12(2)20-18(22)14-9-5-7-11-16(14)25(20,23)24/h4-12H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNQPZUVZAFYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.